molecular formula C7H5BrClN3O2S B13094732 2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13094732
M. Wt: 310.56 g/mol
InChI Key: NPOBNBAFOATOJJ-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to the pyrrolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the desired position on the pyrrolopyrazine ring.

    Methylsulfonylation: The attachment of a methylsulfonyl group to the core structure.

These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine, chlorine, or methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine include other pyrrolopyrazine derivatives with different substituents, such as:

  • 2-Bromo-5-(methylsulfonyl)pyrazine
  • 2-Chloro-5-(methylsulfonyl)pyrrolo[2,3-b]pyrazine
  • 7-Chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H5BrClN3O2S

Molecular Weight

310.56 g/mol

IUPAC Name

2-bromo-7-chloro-5-methylsulfonylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H5BrClN3O2S/c1-15(13,14)12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3

InChI Key

NPOBNBAFOATOJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C2=NC(=CN=C21)Br)Cl

Origin of Product

United States

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